![molecular formula C17H17N3OS B2610092 1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920368-07-6](/img/structure/B2610092.png)
1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between tryptamine derivatives and other compounds . For example, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions initiated by C–H activation and aza-Michael addition . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. Chauhan, Siddiqi, and Dwivedi (2017) synthesized pyrimidino derivatives demonstrating significant antimicrobial activities, suggesting the potential of these compounds to act synergistically against various microbes when indole and benzene nuclei are combined within a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017).
Anticancer Properties
Another area of focus is the evaluation of these compounds for anticancer activity. Abdelhamid et al. (2016) synthesized derivatives that showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line. This suggests that certain structural modifications in the compound can enhance its potential as an anticancer agent (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Antioxidant and Enzyme Inhibitory Effects
Research by Youssef and Amin (2012) explores the synthesis of novel derivatives with potential antioxidant and antimicrobial activities. Their findings suggest that certain synthesized compounds exhibit notable antioxidant properties, which could be beneficial in the development of new therapeutic agents with reduced oxidative stress-related side effects (Youssef & Amin, 2012).
Molecular Docking and Bioactivity
Investigations into the molecular docking and bioactivity of these compounds reveal insights into their mechanism of action and potential targets. For example, studies by El-Sayed et al. (2016) and Gomha et al. (2018) provide evidence of the compounds' binding interactions with biological targets, which further elucidates their antimicrobial and possibly anticancer mechanisms (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016); (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds often have diverse pharmacological properties . For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s generally important to handle similar compounds in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Future Directions
The diverse pharmacological properties of indole derivatives and the proven anti-inflammatory properties of compounds like naproxen make it of great interest to synthesize hybrid molecules that combine these properties . Ongoing trials suggest that such compounds could combine broad-spectrum antiviral activity with well-known anti-inflammatory action .
properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17-19-16(22)13-5-3-7-15(13)20(17)9-8-11-10-18-14-6-2-1-4-12(11)14/h1-2,4,6,10,18H,3,5,7-9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUNDAUGMUWFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)
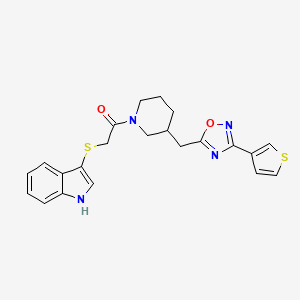
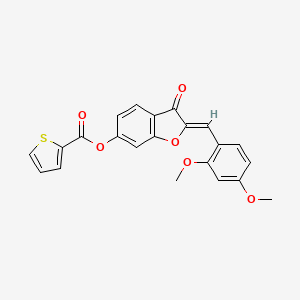
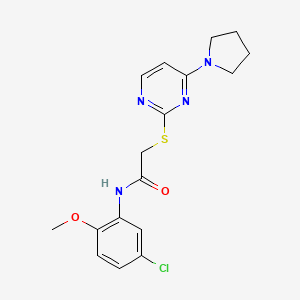
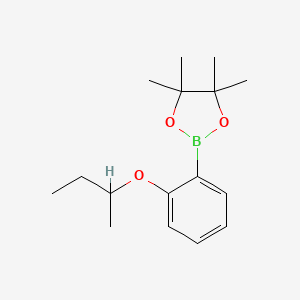

![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2610022.png)
![1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one](/img/structure/B2610023.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2610024.png)
![3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2610026.png)
![Cyclohexyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610028.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2610029.png)
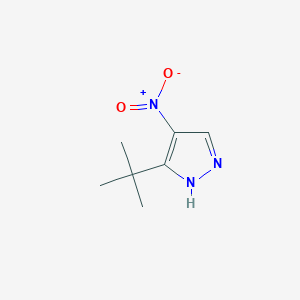
![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)